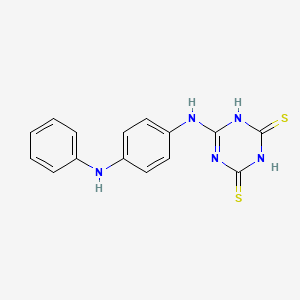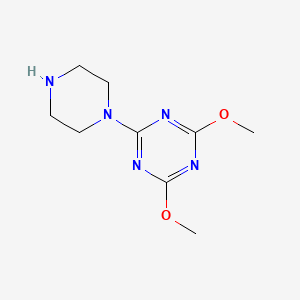
Thiiranebutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiiranes are heterocyclic compounds containing a saturated three-member ring with two carbon atoms and one sulfur atom . Thiiranebutanenitrile is characterized by the presence of a nitrile group (-CN) attached to the butane chain, making it a unique and versatile compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiiranebutanenitrile can be synthesized through various methods. One common approach involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES) such as urea-choline chloride. This reaction yields thiiranes in excellent yields and with high diastereoselectivity . Another method involves the microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of thiiranes using optimized reaction conditions to ensure high yield and purity. The use of deep eutectic solvents and microwave irradiation techniques are preferred due to their efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
Thiiranebutanenitrile undergoes various chemical reactions, including:
Oxidation: Thiiranes can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thiiranes can lead to the formation of thiols.
Substitution: Thiiranes can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and sodium methoxide (NaOCH₃) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiiranes depending on the nucleophile used.
Scientific Research Applications
Thiiranebutanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiiranebutanenitrile involves its interaction with molecular targets through its thiirane ring and nitrile group. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The nitrile group can participate in nucleophilic addition reactions, further contributing to its reactivity.
Comparison with Similar Compounds
Thiiranebutanenitrile can be compared with other thiiranes and nitriles to highlight its uniqueness. Similar compounds include:
Thiirane: A simple thiirane without the nitrile group.
Butanenitrile: A nitrile compound without the thiirane ring.
Thiiranemethanenitrile: A thiirane with a different alkyl chain length.
Properties
CAS No. |
76786-82-8 |
|---|---|
Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
4-(thiiran-2-yl)butanenitrile |
InChI |
InChI=1S/C6H9NS/c7-4-2-1-3-6-5-8-6/h6H,1-3,5H2 |
InChI Key |
GWYOVZVXBRVBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


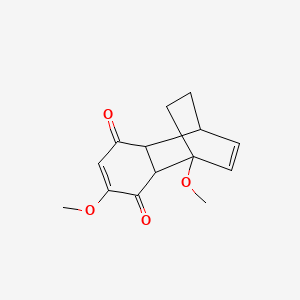
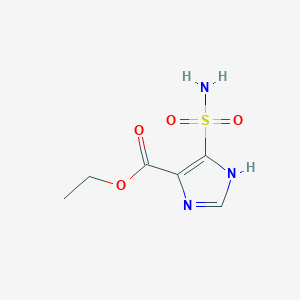
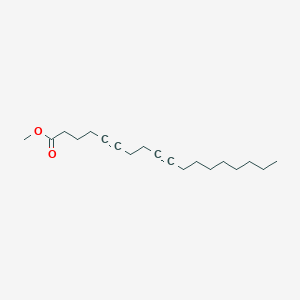
![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)
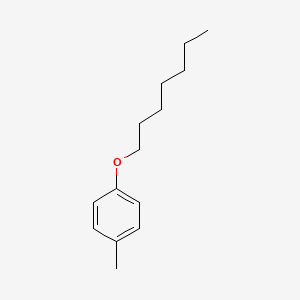
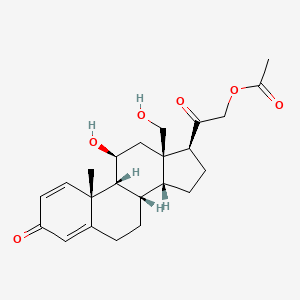
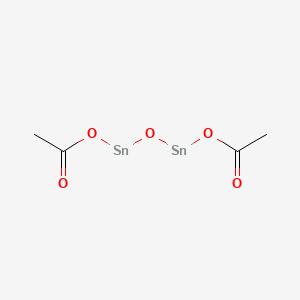
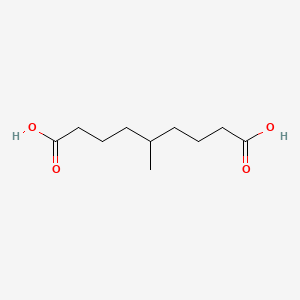
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol](/img/structure/B14613359.png)
![12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol](/img/structure/B14613361.png)
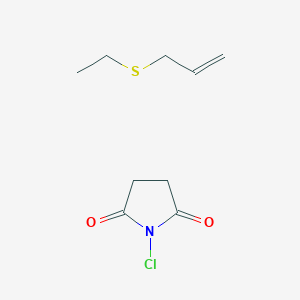
![2-[(1H-Inden-3-yl)sulfanyl]naphthalene](/img/structure/B14613373.png)
